Tetrahydro-2H-thiopyran-2-carboxylic acid
Description
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Properties
IUPAC Name |
thiane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPZMTBFHFTVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269708 | |
| Record name | Tetrahydro-2H-thiopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53916-77-1 | |
| Record name | Tetrahydro-2H-thiopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53916-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-thiopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Significance of Saturated Heterocycles in Organic Chemistry
Saturated heterocyclic systems are foundational scaffolds in the field of medicinal chemistry. bohrium.comfrontiersin.org Unlike their flat, aromatic counterparts, saturated rings possess a three-dimensional geometry, which is advantageous for interacting with the complex, three-dimensional structures of biological targets like enzymes and receptors. bohrium.com The majority of biologically active compounds contain between one and four rings, a feature that reduces their conformational entropy and facilitates more effective binding to target sites. frontiersin.orgnih.gov
The incorporation of saturated rings into potential drug molecules is considered to confer more "drug-like" properties. bohrium.comnih.gov Key advantages include:
Increased Water Solubility: The non-planar structure can lead to improved solubility profiles. bohrium.comnih.gov
Avoidance of Arene Oxidation: Saturated rings bypass the metabolic pathways that can lead to toxic metabolites from the oxidation of aromatic rings. bohrium.comfrontiersin.org
Enhanced Three-Dimensional Occupancy: Their spatial arrangement allows for a better fit within the binding pockets of drug targets. bohrium.com
The prevalence of saturated N-heterocycles, such as the piperidine ring, in numerous therapeutic agents underscores their importance. bohrium.comacs.org This has driven a shift in drug design, with an increased focus on developing novel molecules that incorporate these structurally diverse and advantageous saturated heterocyclic systems. bohrium.com
Contextualization of the Thiopyran Ring System
The thiopyran ring is a six-membered heterocycle containing a sulfur atom. rsc.org This system is analogous to pyran, where a sulfur atom replaces the oxygen. Depending on the arrangement of double bonds, it can exist as 2H-thiopyran or 4H-thiopyran, while its fully saturated form is known as tetrahydrothiopyran (B43164). rsc.org
Thiopyran derivatives are significant in organic chemistry and drug discovery due to their wide spectrum of physiological functions. rsc.org They are integral components of various natural products and pharmaceutical agents. Research has demonstrated that compounds incorporating the thiopyran moiety exhibit a diverse range of therapeutic potentials, including:
Antibacterial rsc.org
Antifungal rsc.org
Anti-inflammatory rsc.org
Antiviral rsc.org
Anticancer rsc.org
The versatility and broad biological activity of thiopyran derivatives have made them an attractive scaffold for medicinal chemists, stimulating ongoing research into their potential applications. rsc.org Tetrahydro-2H-thiopyran-2-carboxylic acid, as a derivative of the saturated tetrahydrothiopyran ring, provides a specific and conformationally defined scaffold for further chemical exploration and drug design.
Role of Carboxylic Acid Functionality in Heterocyclic Scaffolds
Direct Synthesis Approaches to the Tetrahydrothiopyran (B43164) Core
The direct construction of the tetrahydrothiopyran ring is a foundational aspect of synthesizing the target carboxylic acid. Methodologies in this category focus on forming the six-membered sulfur-containing heterocycle from acyclic or simpler cyclic precursors.
Annulation Reactions for Thiopyran Ring Construction
Annulation, the process of building a new ring onto a pre-existing molecule, is a key strategy for forming the thiopyran framework. While literature directly detailing the annulation for this compound is specific, analogous principles from pyran chemistry offer significant insights. For instance, the asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans has been achieved through a two-step process involving the reaction of two different aldehydes with a silyl-stannane reagent. nih.gov This sequence begins with the catalytic asymmetric allylation of an aldehyde to form a nonracemic hydroxy allylsilane, followed by a TMSOTf-promoted annulation with a second aldehyde. nih.gov This cyclization is believed to proceed through a chair-like transition state, leading to specific stereoisomers. nih.gov Such strategies, which allow for the convergent assembly of complex cyclic ethers, can be adapted for thia-analogs by using appropriate sulfur-containing building blocks. The flexibility of approaching the annulation from different directions enhances the utility of this method for creating diverse and functionally complex thiopyran structures. nih.gov
Strategies Involving Sulfur Dioxide Surrogates and Photoinduced Reactions
Modern synthetic methods often seek to avoid the use of toxic and difficult-to-handle gases like sulfur dioxide (SO2). ox.ac.uk To this end, a variety of SO2 surrogates have been developed and applied in organic synthesis. These surrogates are stable, easy-to-handle compounds that release SO2 under specific reaction conditions. ox.ac.ukdtu.dk
Common SO2 surrogates include DABSO (DABCO-bis(sulfur dioxide)), sodium metabisulfite (B1197395) (Na2S2O5), and thiourea (B124793) dioxide. dtu.dkrsc.org These reagents have enabled the development of new transformations, including the synthesis of sulfones and sulfonamides. rsc.orgresearchgate.net For example, a palladium-catalyzed direct aminosulfonylation between aryl iodides and amines has been developed using a bench-stable SO2-surrogate that can be prepared in two steps from bulk chemicals. dtu.dk Mechanistic studies indicate that these reactions can proceed via a tandem radical sulfur dioxide insertion process. researchgate.net
Photoinduced reactions represent another powerful tool for constructing the thiopyran ring. These reactions use light to initiate chemical transformations, often under mild conditions. researchgate.net Visible-light photocatalysis has been successfully used to forge carbon-sulfur bonds, a critical step in thiopyran synthesis. beilstein-journals.org For example, a photoredox-catalyzed radical thiol-ene reaction has been developed using Eosin Y, an organic dye, as the photocatalyst. beilstein-journals.org In this process, the photoexcited catalyst interacts with a thiol to generate a reactive thiyl radical, which then couples with an alkene. beilstein-journals.org Such methods have been applied to a range of alkyl and aryl thiols and various alkenes, demonstrating good functional group tolerance. beilstein-journals.org
Formation of Fused Thiopyran Derivatives
Fused thiopyrans, where the thiopyran ring is part of a larger polycyclic system, are of significant interest in medicinal chemistry. rsc.org The hetero-Diels-Alder reaction is a primary method for constructing these complex scaffolds.
Hetero-Diels-Alder Reaction Pathways
The hetero-Diels-Alder (HDA) reaction is a powerful and highly stereoselective cycloaddition method for synthesizing six-membered heterocycles. rsc.orgrsc.org In the context of thiopyran synthesis, this reaction typically involves the [4+2] cycloaddition of a 1-thia-1,3-diene (a sulfur-containing diene) with a dienophile (an alkene or alkyne). uzh.ch
Thiochalcones, which are α,β-unsaturated thioketones, serve as effective heterodienes in these reactions, reacting with acetylenic dienophiles to yield 4H-thiopyran carboxylates and dicarboxylates. uzh.ch These reactions can be performed in THF solution, sometimes with the addition of LiClO4 as a catalyst or under microwave irradiation to reduce reaction times and improve yields. uzh.ch The reactions often proceed with high regioselectivity. uzh.ch For example, the reaction of hetaryl-substituted thiochalcones with methyl propiolate exclusively forms the 3-carboxylate isomer. uzh.ch
The scope of the HDA reaction in this area is broad, with various dienes and dienophiles being employed to create diverse polycyclic structures. rsc.orgresearchgate.net Aminocatalytic strategies have been used to construct complex thiopyran-piperidone fused rings through a thia-Diels-Alder/nucleophilic ring-closing sequence. researchgate.net This highlights the versatility of the HDA reaction in generating molecular complexity from relatively simple starting materials. rsc.orgresearchgate.net
Table 1: Examples of Hetero-Diels-Alder Reactions in Fused Thiopyran Synthesis This table is representative of the types of transformations discussed in the literature and does not list all possible reactions.
| Diene | Dienophile | Catalyst/Conditions | Product Type | Yield | Reference |
| Hetaryl-substituted thiochalcone | Acetylenic diester | LiClO4, THF, 65°C, 24h | 4H-Thiopyran dicarboxylate | Moderate to Good | uzh.ch |
| Hetaryl-substituted thiochalcone | Methyl propiolate | Microwave irradiation, THF, 3 min | 4H-Thiopyran-3-carboxylate | Good | uzh.ch |
| 5-Alkyl/arylallylidene-4-thioxo-2-thiazolidinones | 1,4-Naphthoquinones | Not specified | Benzo mdpi.comrsc.orgthiochromeno[2,3-d] researchgate.netbohrium.comthiazole (B1198619) derivatives | Not specified | researchgate.net |
| (E)-Oxopropenylindole carboxylate derivative | Bis-dithioamide | Trienamine catalysis | Nine-membered fused ring system | Not specified | rsc.org |
Catalytic Approaches in Thiopyran Carboxylic Acid Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the synthesis of thiopyran derivatives, photocatalysis, particularly with organic catalysts, has emerged as a key strategy for forming the essential carbon-sulfur bond.
Organic Photocatalysis in C-S Bond Formation
Organic photocatalysis utilizes metal-free, organic molecules that can absorb visible light to mediate redox reactions under ambient conditions. rsc.org This approach has been successfully applied to the formation of C–S bonds, a fundamental transformation for building thiopyran rings. beilstein-journals.org
One notable example involves the use of Eosin Y, an organic dye, as a photoredox catalyst. beilstein-journals.org In a reported reaction, Eosin Y catalyzes the formation of 1,3-oxathiolane-2-thiones from carbon disulfide (CS2) and styrenes under visible-light irradiation. beilstein-journals.org The mechanism involves the reductive quenching of the photoexcited Eosin Y by a caesium methyl xanthate (a CS2 derivative), which generates a key radical intermediate. beilstein-journals.org Similarly, photocatalytic systems have been developed for the direct conversion of carboxylic acids to free thiols, a process that tackles the fundamental challenge of incompatibility between free thiols and the alkyl radicals generated from decarboxylation. nih.gov This was achieved using an acridine-type photocatalyst and a specific thionocarbonate reagent that traps the alkyl radical and regenerates the photocatalyst. nih.gov These methods showcase the power of organic photocatalysis to enable challenging C-S bond formations under mild conditions, paving the way for streamlined syntheses of thiopyran carboxylic acids and their derivatives.
Metal-Free and Green Chemistry Methodologies
The development of synthetic routes that avoid the use of heavy metals and employ environmentally benign reagents and conditions is a central goal of modern chemistry. While specific metal-free or green chemistry protocols for the direct synthesis of this compound are not extensively documented, several methodologies for related sulfur and oxygen heterocycles offer promising avenues.
Recent advancements in the synthesis of sulfur-containing heterocycles have focused on principles of green chemistry, such as the use of safer solvents and the development of one-pot procedures. mdpi.comderpharmachemica.comekb.eg For instance, the synthesis of Hantzsch thiazole derivatives has been achieved through an efficient, one-pot, multi-component reaction using a reusable silica-supported tungstosilicic acid catalyst under conventional heating or ultrasonic irradiation, showcasing a green approach. mdpi.com Furthermore, transition-metal-free dehydrogenative cyclization has been reported for the synthesis of oxygen- and sulfur-containing heterocycles via α-C(sp3)-H activation of ethers and thioethers. organic-chemistry.org This method utilizes tetraethylammonium (B1195904) bromide as a catalyst and offers a rapid and high-yielding route to benzodioxinones and benzoxathiinones. organic-chemistry.org The cyclization of thiosalicylic acid derivatives under these conditions proceeds via an ionic pathway at room temperature, highlighting a mild and efficient metal-free approach. organic-chemistry.org
Organocatalysis also presents a powerful tool for the asymmetric synthesis of sulfur heterocycles. Although not directly applied to this compound, organocatalytic methods have been successfully employed for the synthesis of substituted 1,4-thiazines through L-proline-catalyzed protocols, which are considered environmentally friendly. nih.gov These examples underscore the potential for developing dedicated metal-free and green synthetic methods for the target compound.
Table 1: Examples of Metal-Free and Green Chemistry Methodologies for Related Heterocycles
| Catalyst/Promoter | Reactants | Product Type | Key Features |
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Hantzsch Thiazole Derivatives | One-pot, multi-component, reusable catalyst, ultrasonic irradiation option. mdpi.com |
| Tetraethylammonium Bromide (TEAB) | O- or S-alkylated salicylic (B10762653) or thiosalicylic acid derivatives | 4H-benzo[d] organic-chemistry.orgnih.govdioxin-4-ones or 4H-benzo[d] organic-chemistry.orgnih.govoxathiin-4-ones | Transition-metal-free, α-C(sp3)-H activation, rapid reactions. organic-chemistry.org |
| L-Proline | --- | organic-chemistry.orgpeptide.com-Thiazines | Organocatalytic, green protocol. nih.gov |
Synthesis of Substituted Tetrahydro-2H-thiopyran Carboxylic Acid Derivatives
Preparation of Thiopyran S-Oxides and Sulfones
The oxidation of the sulfur atom in the tetrahydro-2H-thiopyran ring to a sulfoxide (B87167) or a sulfone represents a key transformation for modifying the compound's properties. The selective oxidation of sulfides to sulfoxides is a common challenge, as over-oxidation to the sulfone can occur.
A variety of oxidizing agents have been employed for the oxidation of sulfides. Hydrogen peroxide is considered a "green" oxidant as its only byproduct is water. nih.gov The selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, with reported yields often exceeding 90%. nih.gov For the synthesis of sulfones, a higher concentration of the oxidizing agent or more forcing conditions are typically required. For example, the oxidation of 2-substituted-1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives has been accomplished using potassium permanganate (B83412) (KMnO4). nih.gov
A practical method for the controlled oxidation of thioglycosides to either sulfoxides or sulfones utilizes urea-hydrogen peroxide (UHP). beilstein-journals.org The selectivity is controlled by the stoichiometry of UHP and the reaction temperature; glycosyl sulfoxides are obtained with 1.5 equivalents of UHP at 60 °C, while sulfones are formed with 2.5 equivalents at 80 °C in acetic acid. beilstein-journals.org This method has been shown to be compatible with oxidation-sensitive functional groups like alkenes. beilstein-journals.org Another approach involves the use of Oxone® for the one-pot synthesis of sulfoxides directly from halides and a sulfur source, where careful control of the Oxone® equivalents allows for selective sulfoxide formation. nih.gov
Table 2: Oxidation of Sulfides to S-Oxides and Sulfones
| Substrate Type | Oxidizing Agent | Product | Key Conditions & Observations |
| General Sulfides | Hydrogen Peroxide / Acetic Acid | Sulfoxides | Transition-metal-free, high selectivity, yields >90%. nih.gov |
| 2-Substituted-1,3-thiazinan-4-ones | KMnO4 | 1,1-Dioxides (Sulfones) | Standard oxidation conditions. nih.gov |
| Thioglycosides | Urea-Hydrogen Peroxide (UHP) | Sulfoxides or Sulfones | Selective to sulfoxide with 1.5 eq. UHP at 60°C; selective to sulfone with 2.5 eq. UHP at 80°C. beilstein-journals.org |
| Benzyl Bromides (in situ sulfide (B99878) formation) | Oxone® | Sulfoxides | One-pot, thiol-free synthesis; selectivity controlled by Oxone® equivalents. nih.gov |
| Tetrahydrothiopyran | Hydrogen Peroxide / [Zn2(bdc)(L-lac)(dmf)]·DMF | Sulfoxide | Catalytic oxidation with a metal-organic framework. researchgate.net |
Routes to Thiopyran Carboxylic Acid Esters and Amides
The carboxylic acid functionality of this compound allows for the synthesis of a variety of derivatives, most notably esters and amides, through standard organic transformations.
Esterification: The Fischer esterification is a classical and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orgyoutube.comkhanacademy.orgyoutube.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, and/or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org While specific examples for this compound are not prevalent in the provided literature, this method is generally applicable to a wide range of carboxylic acids.
Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A variety of peptide coupling reagents have been developed for this purpose, offering efficient and often high-yielding amide bond formation with minimal side reactions. peptide.comsigmaaldrich.comiris-biotech.deuni-kiel.debachem.com Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.comiris-biotech.debachem.com The choice of reagent can be critical, especially when dealing with sterically hindered substrates or to prevent racemization of chiral centers. uni-kiel.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and racemization. peptide.com For instance, the synthesis of 4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1H-pyrrole-2-carboxamides was achieved in high yields through a one-pot, three-component condensation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with reagents like thionyl chloride. google.combeilstein-journals.org The resulting acyl chloride can then readily react with an amine to form the corresponding amide.
Table 3: Common Reagents for Ester and Amide Synthesis
| Transformation | Reagent Class | Specific Examples | Key Features |
| Esterification | Acid Catalysts | H2SO4, TsOH | Equilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.comorganic-chemistry.org |
| Amidation | Carbodiimides | DCC, DIC, EDC | Common for peptide synthesis, often used with additives like HOBt to prevent racemization. peptide.comsigmaaldrich.com |
| Amidation | Phosphonium Salts | BOP, PyBOP | Highly effective coupling reagents. sigmaaldrich.comiris-biotech.de |
| Amidation | Aminium/Uronium Salts | HBTU, HATU, TBTU | Efficient with low racemization, especially with additives. peptide.comsigmaaldrich.com |
| Amidation | Acyl Halide Formation | Thionyl Chloride (SOCl2) | Converts carboxylic acid to a more reactive acyl chloride intermediate. google.combeilstein-journals.org |
Reactions of the Thiopyran Ring System
The tetrahydro-2H-thiopyran ring is a saturated heterocyclic system. Its general reactivity is characterized by the stability typical of cyclic thioethers. Reactions involving the ring itself, without influence from the carboxylic acid group, are limited and often require activation or harsh conditions to proceed.
The saturated nature of the tetrahydro-2H-thiopyran ring precludes its direct participation in cycloaddition reactions, which typically require the presence of π-systems (double or triple bonds). The ring lacks the necessary diene or dienophile character for reactions like the Diels-Alder cycloaddition.
However, related unsaturated thiopyran systems, such as 2H-thiopyran-2-one, are known to participate in such transformations. For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction of 2H-thiopyran-2-one with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN) has been investigated. rsc.org Density functional theory (DFT) calculations have shown that 2H-thiopyran-2-one is particularly reactive in these cycloadditions compared to its oxygen-containing pyran-2-one analogue, a difference attributed to a lower distortion energy required to achieve the transition state. rsc.org For the parent this compound to undergo such reactions, prior chemical modification to introduce unsaturation into the thiopyran ring would be a necessary prerequisite.
The tetrahydrothiopyran ring is generally stable. Ring transformation or rearrangement processes are not common and typically require specific reagents to induce ring-opening or contraction. While specific studies on the rearrangement of this compound are not widely documented, the reactivity of analogous heterocyclic systems can provide insight.
For example, unsaturated pyran-2-one rings are susceptible to nucleophilic attack at positions C2, C4, and C6, which can lead to ring-opening and subsequent transformation into new carbocyclic or heterocyclic systems. clockss.org Similarly, ring-opening of tetrahydrofuran (B95107) (THF), the oxygen analogue of thiacyclohexane, can be achieved using frustrated Lewis pairs (FLPs), such as those based on a dimethylxanthene scaffold with aluminum and phosphorus centers. nih.gov Such reactions proceed via a transition state where the FLP interacts with the C-O bond of the ether. nih.gov It is plausible that potent electrophiles or specific catalytic systems could induce similar ring-opening in the tetrahydrothiopyran system, which could then be followed by rearrangement or re-cyclization.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in this compound under standard conditions. It undergoes a variety of classical and modern transformations.
The carboxyl group can be readily converted into a range of derivatives, most notably esters and amides.
Esterification: The formation of esters from this compound can be accomplished via Fischer esterification. This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent or removing water as it forms drives the reaction toward the ester product. masterorganicchemistry.com
Amidation: Amide bonds are formed by reacting the carboxylic acid with a primary or secondary amine. Because direct condensation requires very high temperatures, the reaction is typically mediated by a coupling agent or by first converting the carboxylic acid into a more reactive species. ucl.ac.uk Common methods include:
Activation with Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group, facilitating nucleophilic attack by the amine. libretexts.org
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the highly reactive acyl chloride, which readily reacts with amines to form amides. libretexts.org
Titanium(IV) Chloride Mediation: A one-pot condensation of carboxylic acids and amines can be achieved using TiCl₄ in a solvent like pyridine (B92270) at elevated temperatures. nih.gov
Below is a table of potential derivatives accessible from these reactions.
| Derivative Type | Reagents | Product Name |
| Methyl Ester | Methanol, H₂SO₄ | Methyl tetrahydro-2H-thiopyran-2-carboxylate |
| Ethyl Ester | Ethanol, H₂SO₄ | Ethyl tetrahydro-2H-thiopyran-2-carboxylate |
| Amide | NH₃, DCC | Tetrahydro-2H-thiopyran-2-carboxamide |
| N-Benzylamide | Benzylamine, DCC/TiCl₄ | N-Benzyl-tetrahydro-2H-thiopyran-2-carboxamide |
Beyond simple derivatization, the carboxyl group can be used as a handle for more complex C-C bond-forming reactions, often through activation strategies that lead to decarboxylation.
A prominent modern strategy is the use of carboxylic acids as traceless activating groups in radical reactions mediated by photoredox catalysis. nih.gov While studies specifically detailing this compound in this context are limited, its close analogue, tetrahydro-2H-pyran-2-carboxylic acid, has been successfully employed. clockss.orgnih.gov In this process, the carboxylic acid undergoes a photon-induced oxidation, leading to CO₂ extrusion and the formation of an α-heteroatomic radical. This radical can then participate in reactions such as conjugate additions to Michael acceptors. clockss.orgnih.gov This methodology is notable for its broad functional group tolerance and avoids the need for harsh organometallic reagents. clockss.orgnih.gov
Another activation strategy involves converting the carboxylic acid to a more reactive intermediate. As mentioned, treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acyl chloride. This intermediate is a versatile electrophile for reactions with various nucleophiles beyond amines, including organometallic reagents in acylation reactions.
The following table summarizes conditions for a key activation strategy based on findings for the analogous pyran system.
| Reaction Type | Catalyst/Reagents | Key Intermediate | Application |
| Decarboxylative Conjugate Addition | Visible Light, Photoredox Catalyst (e.g., Ir or Ru complex) | α-thioether radical | C-C bond formation with Michael acceptors |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of these transformations is key to controlling reaction outcomes.
Esterification and Amidation: The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then attacks this carbon, forming a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and, after final deprotonation, the ester product. libretexts.org Amidation reactions mediated by coupling agents like DCC also involve a nucleophilic acyl substitution pathway. The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. libretexts.org
Decarboxylative Functionalization: The mechanism for the photoredox-catalyzed decarboxylative addition is believed to proceed through a radical pathway. clockss.orgnih.govnih.gov
Formation of a carboxylate from the carboxylic acid.
Single-electron transfer (SET) from the carboxylate to the photo-excited catalyst, generating a carboxyl radical.
Rapid decarboxylation (loss of CO₂) of the carboxyl radical to form an α-heterocyclic radical at the C2 position of the thiopyran ring.
This nucleophilic radical adds to an electron-deficient alkene (Michael acceptor).
The resulting radical intermediate is then reduced and protonated to afford the final conjugate addition product.
This mechanistic pathway highlights a modern approach to leveraging the carboxylic acid functionality not just for derivatization but as a precursor to valuable radical intermediates for carbon-carbon bond formation.
Radical-Mediated Pathways in Thiopyran Formation
Radical cyclizations are a powerful tool in organic synthesis for the formation of cyclic structures. In the context of thiane (B73995) synthesis, these pathways typically involve the intramolecular addition of a radical to an unsaturated bond. A prominent example is the intramolecular thiol-ene reaction, which proceeds via a free-radical chain mechanism. acsgcipr.orgwikipedia.org
The process is generally initiated by the generation of a thiyl radical from a suitable thiol precursor, often using a radical initiator like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, or through photochemical methods. acsgcipr.orgnih.gov This highly reactive thiyl radical can then add to a strategically placed carbon-carbon double bond within the same molecule.
A general mechanistic cycle for the formation of a tetrahydro-2H-thiopyran ring via an intramolecular thiol-ene reaction is as follows:
Initiation: A radical initiator generates a primary radical, which abstracts a hydrogen atom from a thiol group (e.g., on a 6-mercaptohex-2-enoic acid derivative) to form a thiyl radical.
Propagation (Cyclization): The thiyl radical undergoes an intramolecular 6-exo-trig cyclization by adding to the alkene double bond. This addition is typically anti-Markovnikov, forming a new carbon-sulfur bond and a carbon-centered radical at the more substituted position. wikipedia.org Research on the kinetics of thiyl radical additions to unsaturated esters indicates that this addition can be reversible, with the β-elimination of the thiyl radical being a competing process. acs.org
Propagation (Chain Transfer): The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of the starting thiol, propagating the radical chain and yielding the saturated tetrahydro-2H-thiopyran product. nih.gov
The stereoselectivity of such radical cyclizations is an area of active research, with the potential to form specific diastereomers based on the substitution pattern and reaction conditions. rsc.org Studies on sulfanyl (B85325) radical additions to enynes have demonstrated that highly stereoselective cyclizations of the intermediate vinyl radicals can be achieved. acs.org
Table 1: Key Features of Radical-Mediated Thiopyran Formation
| Feature | Description | Relevant Precursors | Initiators |
| Mechanism Type | Free-radical chain reaction | 6-Mercaptoalkenoic acids/esters | AIBN, Peroxides, UV light |
| Key Intermediate | Thiyl radical, Carbon-centered radical | ω-Unsaturated thiols | Thermal or Photochemical |
| Regioselectivity | Typically Anti-Markovnikov addition | Alkenyl thioesters | Cobalt-based catalysts |
| Cyclization Mode | Commonly 6-exo-trig | - | - |
Advanced methods have also been developed that combine radical and polar steps. A notable example is the direct cyclization of alkenyl thioesters using cobalt catalysis, which proceeds through a hydrogen atom transfer and a radical-polar crossover mechanism to yield saturated sulfur heterocycles. chemrxiv.org
Ionic Cyclization and Polar Crossover Mechanisms
Ionic pathways provide a complementary approach to the synthesis of the tetrahydro-2H-thiopyran ring. The most fundamental of these is the intramolecular thia-Michael addition, which is a type of conjugate addition reaction. acsgcipr.orgmdpi.com This method is highly effective for constructing the thiane ring when the precursor contains a thiol group and a Michael acceptor, such as an α,β-unsaturated ester or carboxylic acid. researchgate.net
The mechanism for the base-catalyzed intramolecular thia-Michael addition to form this compound can be outlined as follows:
Thiolate Formation: A base abstracts the acidic proton from the thiol group of a precursor like 6-mercaptohex-2-enoic acid, generating a nucleophilic thiolate anion.
Conjugate Addition: The thiolate anion attacks the β-carbon of the α,β-unsaturated carboxylate in an intramolecular fashion. This is a classic Michael addition, forming a C-S bond and a new enolate intermediate. acsgcipr.orgnih.gov
Protonation: The enolate is protonated by a proton source (such as the conjugate acid of the base or the solvent) to give the final, stable this compound product.
This reaction is known for its high efficiency and atom economy. acsgcipr.org The choice of base can be critical, with catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) being shown to be highly efficient for thia-Michael additions, even at low catalytic loadings. organic-chemistry.org
Table 2: Comparison of Ionic and Radical-Polar Crossover Cyclizations
| Mechanism | Key Step | Precursor Example | Catalyst/Reagent |
| Intramolecular Thia-Michael Addition | Nucleophilic attack of thiolate on an activated alkene | 6-Mercapto-2-hexenoic acid | Weak base (e.g., Triethylamine) |
| Radical-Polar Crossover | Radical addition followed by ionic cyclization (or vice versa) | Alkenyl thioester | Cobalt-hydride catalyst |
The concept of a polar crossover mechanism represents a sophisticated merging of radical and ionic steps. In these reactions, a species may be generated as a radical, undergo cyclization, and then be reduced to an anion (or oxidized to a cation) to complete the reaction sequence via a polar pathway. escholarship.orgnih.gov For instance, the cobalt-catalyzed cyclization of an alkenyl thioester involves the generation of a radical intermediate which, after cyclization, undergoes a process with ionic character to yield the final product. chemrxiv.org This type of mechanism allows for unique transformations that are not accessible through purely radical or purely ionic pathways, offering novel strategies for the synthesis of complex heterocyclic systems. rsc.orgnih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Tetrahydro-2H-thiopyran-2-carboxylic acid, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the thiopyran ring and the carboxylic acid group. The acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region, due to deshielding and hydrogen bonding. libretexts.org The proton on the carbon adjacent to both the sulfur atom and the carboxyl group (C2-H) would likely appear as a multiplet, deshielded by both heteroatoms. Protons on the carbons adjacent to the sulfur atom (C6-H) would also be shifted downfield compared to simple alkanes. The remaining methylene (B1212753) protons on the thiopyran ring (at C3, C4, and C5) would resonate further upfield, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, with its signal expected in the 160–180 ppm range. libretexts.org The carbon atom at the 2-position (C2), being attached to both a sulfur atom and the carboxylic acid, would also be significantly deshielded. The carbon adjacent to the sulfur at the 6-position (C6) would appear downfield relative to the other ring carbons (C3, C4, C5) due to the electronegativity of the sulfur atom. The chemical shifts of the C3, C4, and C5 carbons would be expected in the typical aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| COOH | 10.0 - 12.0 (broad singlet) | 160 - 180 | Acidic proton signal can exchange with D₂O. |
| C2-H | Downfield multiplet | Downfield | Influenced by sulfur and carboxyl group. |
| C3-H₂ | Upfield multiplet | Upfield | |
| C4-H₂ | Upfield multiplet | Upfield | |
| C5-H₂ | Upfield multiplet | Upfield | |
| C6-H₂ | Downfield multiplet | Downfield | Influenced by sulfur atom. |
Note: The predicted values are based on general principles of NMR spectroscopy for carboxylic acids and heterocyclic compounds. libretexts.org
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its structure. The molecular formula is C₆H₁₀O₂S, corresponding to a molecular weight of approximately 146.21 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z ≈ 146 would be expected, although for some carboxylic acids, this peak can be weak. youtube.commiamioh.edu The fragmentation of the molecule is dictated by its functional groups. Key fragmentation pathways for short-chain carboxylic acids often involve the loss of the hydroxyl group (•OH) or the entire carboxyl group (•COOH). libretexts.org
Common fragmentation patterns would likely include:
Loss of the hydroxyl radical: A peak at [M-17]⁺ corresponding to the loss of •OH.
Loss of the carboxyl group: A peak at [M-45]⁺ resulting from the cleavage of the C-C bond and loss of •COOH.
Alpha-cleavage: Cleavage of the bonds adjacent to the sulfur heteroatom, leading to characteristic ring-opening fragments.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
| ~146 | [C₆H₁₀O₂S]⁺ | Molecular Ion (M⁺) |
| ~129 | [M - OH]⁺ | Loss of a hydroxyl radical |
| ~101 | [M - COOH]⁺ | Loss of a carboxyl group |
Note: Predicted fragmentation is based on typical mass spectrometric behavior of carboxylic acids and thioethers. miamioh.edulibretexts.org
Infrared (IR) and Other Vibrational Spectroscopies
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies.
The most characteristic absorptions are associated with the carboxylic acid group:
O–H Stretch: A very broad and strong absorption band is expected in the range of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer. orgchemboulder.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated between 1760 and 1690 cm⁻¹. orgchemboulder.com
C–O Stretch: A medium intensity band for the C–O single bond stretch is typically observed in the 1320–1210 cm⁻¹ region. orgchemboulder.com
The aliphatic C-H bonds of the thiopyran ring will show stretching vibrations just below 3000 cm⁻¹. The C-S bond stretch is typically weak and appears in the fingerprint region of the spectrum, often between 800 and 600 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxyl O–H | Stretch | 3300 - 2500 | Strong, Broad |
| Alkyl C–H | Stretch | 2960 - 2850 | Medium |
| Carbonyl C=O | Stretch | 1760 - 1690 | Strong |
| Carboxyl C–O | Stretch | 1320 - 1210 | Medium |
| Thioether C–S | Stretch | 800 - 600 | Weak |
Note: Ranges are based on established correlations for organic functional groups. orgchemboulder.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of carboxylic acids. nih.gov For this compound, reversed-phase HPLC would be a suitable technique. A C18 column is commonly used, with a mobile phase consisting of an aqueous buffer (often with an acid like phosphoric or formic acid to suppress the ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, although the carboxyl group itself is a weak chromophore. nih.gov Derivatization with a fluorescent tag can be employed for more sensitive detection if required. psu.edu
Gas Chromatography (GC): Gas chromatography can also be used, particularly when coupled with mass spectrometry (GC-MS). Due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. This prevents peak tailing and improves chromatographic performance. The choice of a suitable capillary column, such as one with a polar stationary phase, would be critical for achieving good separation.
Table 4: General Chromatographic Conditions for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with acid | UV, MS |
| GC | Polar Capillary Column | Helium, Nitrogen | FID, MS (after derivatization) |
Note: Specific conditions would require experimental optimization.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com This method is used to calculate optimized geometric configurations (bond lengths and angles), molecular orbital energies, and other electronic properties based on the principles of quantum mechanics. mdpi.com For Tetrahydro-2H-thiopyran-2-carboxylic acid, DFT calculations, often using functionals like B3LYP, are employed to determine its ground-state electronic structure. nih.govnih.gov
These calculations can predict the molecule's stability and reactivity. For instance, by mapping the electron density, one can identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap provides insights into the molecule's kinetic stability and reactivity in chemical reactions. researchgate.net DFT is also applied to study reaction mechanisms, providing a theoretical framework to understand how the molecule might behave in various chemical transformations. mdpi.com Studies on similar heterocyclic compounds demonstrate that different DFT functionals and basis sets, such as B3LYP/6-311G(d,p), can be benchmarked against experimental data to ensure the accuracy of the theoretical model. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexible six-membered thiopyran ring allows this compound to exist in several conformations. Computational methods are essential for analyzing the geometry and relative energies of these conformers. The parent ring, tetrahydro-2H-thiopyran, has been studied using both ab initio and DFT methods. researchgate.net These studies consistently show that the chair conformation is the most stable form. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution. nih.gov These simulations model the atomic movements over time, providing a detailed picture of conformational transitions and intermolecular interactions, particularly the hydrogen bonding behavior of the carboxylic acid group. nih.govnih.gov The choice of force field is critical in these simulations, as it dictates the potential energy of the system and thus the accuracy of the dynamic model. nih.gov For the carboxylic acid moiety, MD simulations can reveal the equilibrium between different rotamers (e.g., syn and anti conformations), which can be significantly influenced by the surrounding solvent. nih.gov
| Conformer | Relative Energy (kcal/mol) | Method/Basis Set Example |
|---|---|---|
| Chair | 0.00 | Reference |
| 1,4-Twist | 5.27 | B3LYP |
| 2,5-Twist | 6.08 | B3LYP |
In Silico Prediction of Reactivity and Mechanistic Pathways
Theoretical calculations are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. DFT studies on related 2H-thiopyran-2-one systems have been used to investigate their reactivity in cycloaddition reactions. rsc.org By calculating the activation energies and reaction energies for proposed pathways, researchers can predict the most likely products and understand the factors controlling the reaction's feasibility. rsc.org This involves locating the transition state structures—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. researchgate.net For this compound, such studies could predict its behavior in reactions like esterification, amidation, or reactions involving the sulfur heteroatom.
To quantify chemical reactivity, a set of global reactivity indices can be calculated using DFT. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's tendency to interact with other chemical species. nih.gov Analysis of these indices can predict whether a molecule will act as an electrophile or a nucleophile and can help in comparing the reactivity of different compounds. researchgate.netnih.gov
Key global reactivity indices include:
Ionization Potential (IP) and Electron Affinity (EA) : Measures of the energy required to remove an electron and the energy released when an electron is added, respectively. nih.gov
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. nih.gov
Absolute Electronegativity (χ) : The power of an atom or molecule to attract electrons. nih.gov
Molecular Hardness (η) and Softness (S) : Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. nih.gov
Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge. nih.gov
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA = -ELUMO | Energy released upon gaining an electron. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |
| Molecular Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |
Molecular Docking and Ligand-Target Interaction Modeling for Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug design and medicinal chemistry. nih.gov For this compound, molecular docking could be used to explore its potential as a ligand for various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of a protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov
The results of a docking simulation provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, and docking studies would highlight its potential interactions with amino acid residues in a protein's binding pocket. nih.gov Following docking, molecular dynamics simulations are often performed on the most promising ligand-protein complexes to assess the stability of the predicted binding mode over time. nih.gov
Mechanistic Studies of Biological Activity in Vitro
In vitro Antiproliferative and Cytotoxic Activity Mechanisms
Thiopyran derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. nih.gov The primary mechanism often involves the inhibition of cell viability and proliferation in a dose-dependent manner.
For instance, a series of synthesized 6H-thiopyran-2,3-dicarboxylate derivatives were evaluated for their cytotoxic effects against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines. nih.gov The results, determined by Sulforhodamine B (SRB) assay, indicated that these compounds exhibit potent cytotoxic abilities. nih.gov The concentration required to inhibit 50% of cell viability (IC₅₀) for these derivatives ranged from 3.5 to 15 μM, highlighting the antiproliferative potential of the thiopyran core structure. nih.gov Further analysis of the cell cycle revealed that treatment with these compounds can lead to alterations in cell cycle distribution, suggesting an interference with the normal progression of cell division. nih.gov
| Compound Type | Cell Line | IC₅₀ Range (μM) |
|---|---|---|
| 6H-thiopyran-2,3-dicarboxylate derivatives | HCT-15 (Colon Cancer) | 3.5 - 15 |
| 6H-thiopyran-2,3-dicarboxylate derivatives | MCF-7 (Breast Cancer) | 3.5 - 15 |
The cytotoxic activity of thiopyran and related heterocyclic compounds is often linked to the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.comnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. jofamericanscience.org
Studies on structurally related pyran-containing compounds have identified potent inducers of apoptosis. For example, certain 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepine derivatives were found to induce apoptosis in T47D breast cancer cells with high potency. nih.gov The mechanism involves the activation of caspases, which are central to the execution phase of apoptosis. nih.gov
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL). mdpi.comnih.gov The induction of apoptosis by cytotoxic agents can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov This dysregulation leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the formation of the apoptosome, which subsequently activates initiator caspase-9 and effector caspase-3. nih.govmdpi.com While direct evidence for Tetrahydro-2H-thiopyran-2-carboxylic acid is limited, the activity of its analogs suggests that its antiproliferative effects could be mediated through the modulation of these key apoptotic regulators.
In vitro Antimicrobial Activity Mechanisms
The thiopyran ring is a core unit in many compounds that possess antimicrobial and fungicidal activities. researchgate.net Derivatives of 2H-thiopyran have been synthesized and tested against a range of bacterial and fungal pathogens. researchgate.net
The mechanisms through which carboxylic acid-containing compounds exert antimicrobial effects are multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane's integrity. mdpi.comfrontiersin.org The lipophilic nature of the thiopyran ring could facilitate the compound's interaction with and penetration of the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components. nih.gov Another potential mechanism is the inhibition of key metabolic pathways necessary for microbial survival. mdpi.com Carboxylic acids can also cause a decrease in the microbial internal pH, creating an unfavorable environment for cellular processes. frontiersin.org Studies on 2-pyrrolidone-5-carboxylic acid, another cyclic carboxylic acid, have demonstrated its ability to inhibit a variety of spoilage bacteria. nih.gov While specific mechanistic studies on this compound are not extensively documented, its structure suggests it may act through similar pathways observed for other antimicrobial carboxylic acids and thiopyran derivatives.
Structure-Activity Relationship (SAR) Derivations from In vitro Data
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thiopyran derivatives, SAR analyses based on in vitro data have provided valuable insights for designing more potent molecules.
In studies of 6H-thiopyran-2,3-dicarboxylate derivatives, it was observed that the nature of the substituent groups significantly impacts antiproliferative activity. nih.gov For example, a derivative featuring a methoxy (B1213986) group demonstrated the most potent antiproliferative effect against both HCT-15 and MCF-7 cell lines. nih.gov This suggests that the electronic or steric properties of the methoxy group contribute favorably to the compound's cytotoxic mechanism. nih.gov
Similarly, in a series of pyridine-connected 2H-thiopyran derivatives, one compound exhibited high larvicidal and nematicidal activities, which was attributed to the combined presence of the pyridine (B92270) and thiopyran moieties along with a methoxy group. researchgate.net The carboxylic acid group itself is often a critical pharmacophore, potentially involved in hydrogen bonding or salt bridge interactions with target receptors or enzymes. drugdesign.org The esterification of a carboxylic acid group in other heterocyclic compounds has been shown to lead to a complete loss of biological activity, underscoring the importance of the free carboxyl group for interaction with biological targets. drugdesign.org
| Structural Moiety/Substituent | Observed Effect | Biological Activity | Reference |
|---|---|---|---|
| Methoxy Group | Increased Potency | Antiproliferative | nih.gov |
| Pyridine and Thiopyran Moiety Combination | High Potency | Larvicidal, Nematicidal | researchgate.net |
| Free Carboxylic Acid Group | Essential for Activity | General Biological Activity | drugdesign.org |
Exploration of Molecular Targets and Binding Interactions in vitro
Identifying the specific molecular targets of a compound is key to understanding its mechanism of action. For thiopyran derivatives, several potential targets have been explored. In vitro studies on some iminothiopyran analogs have suggested that they can bind to DNA. nih.gov This interaction could interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Other heterocyclic compounds have been found to target key enzymes involved in cell proliferation and survival. For example, various molecules act as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication. mdpi.com Inhibition of these enzymes leads to DNA damage and cell death. Another potential target is tubulin; compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to apoptosis. nih.gov While the precise molecular targets of this compound have not been definitively identified, the activities of its analogs suggest that its biological effects could be mediated through interactions with DNA or the inhibition of crucial enzymes like topoisomerases or protein kinases. nih.govmdpi.comnih.gov
Synthetic Utility and Applications in Organic Synthesis
Tetrahydro-2H-thiopyran-2-carboxylic Acid as a Synthetic Building Block
The intrinsic reactivity of both the thiopyran ring and the carboxylic acid group makes this compound a valuable starting material in organic synthesis. The carboxylic acid functionality can undergo a wide array of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol. These modifications allow for the introduction of various functional groups and the extension of the carbon chain, thereby providing access to a broad range of derivatives.
Furthermore, the sulfur atom within the thiopyran ring can be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, which can influence the stereochemical outcome of subsequent reactions and introduce new reactive sites. The stable six-membered ring also serves as a scaffold, providing a defined three-dimensional orientation for appended substituents.
While specific, detailed research findings on the direct use of this compound as a building block are not extensively documented in readily available literature, its structural motifs are present in various complex molecules, suggesting its implicit value. The principles of organic synthesis support its utility in a variety of coupling reactions and functional group interconversions.
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The application of this compound as an intermediate is crucial in multi-step synthetic sequences. Following initial modifications of the carboxylic acid or the thiopyran ring, the resulting derivatives can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
For instance, the activated carboxylic acid, in the form of an acid chloride or an active ester, can react with a diverse range of nucleophiles to construct more elaborate structures. The inherent chirality at the C2 position, if resolved, can be leveraged to direct the stereoselective synthesis of enantiomerically pure target molecules. Although specific examples detailing the journey of this compound as an intermediate in the synthesis of named complex molecules are not prevalent in the searched literature, its potential is evident from the synthesis of related sulfur-containing heterocyclic compounds.
Applications in the Construction of Diverse Heterocyclic Frameworks
The structure of this compound provides a foundation for the synthesis of a variety of fused and spirocyclic heterocyclic systems. Ring-closing and ring-transformation reactions starting from derivatives of this acid can lead to the formation of novel polycyclic scaffolds.
For example, intramolecular cyclization reactions involving functional groups introduced at both the carboxylic acid position and other sites on the thiopyran ring can lead to the formation of bicyclic lactones, lactams, or other fused systems. While specific research detailing the conversion of this compound into a wide array of different heterocyclic frameworks is limited in the available literature, the fundamental principles of heterocyclic chemistry suggest numerous possibilities. The strategic manipulation of this building block could foreseeably lead to the synthesis of novel thiopyran-fused heterocycles with potential applications in medicinal chemistry and materials science.
Due to the limited specific research data available in the public domain on the direct synthetic applications of this compound, the following table is a generalized representation of potential transformations based on the reactivity of its functional groups.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | SOCl₂ | Tetrahydro-2H-thiopyran-2-carbonyl chloride | Acyl chloride formation |
| This compound | R-OH, H⁺ | Tetrahydro-2H-thiopyran-2-carboxylate ester | Esterification |
| This compound | R-NH₂, DCC | N-substituted-tetrahydro-2H-thiopyran-2-carboxamide | Amidation |
| This compound | LiAlH₄, then H₃O⁺ | (Tetrahydro-2H-thiopyran-2-yl)methanol | Reduction |
| This compound | m-CPBA (1 eq.) | Tetrahydro-2H-thiopyran-1-oxide-2-carboxylic acid | Sulfoxidation |
| This compound | m-CPBA (2 eq.) | Tetrahydro-2H-thiopyran-1,1-dioxide-2-carboxylic acid | Sulfone formation |
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Routes for Thiopyran Systems
The development of environmentally friendly and efficient synthetic methods for constructing thiopyran rings is a major focus of current research. Traditional methods often involve multi-step procedures, harsh reaction conditions, and the use of stoichiometric and often toxic reagents. Emerging research is geared towards overcoming these limitations through innovative strategies.
One promising approach is the use of multi-component reactions (MCRs) . MCRs offer a highly efficient and atom-economical way to synthesize complex molecules in a single step from three or more starting materials. For instance, a one-pot, five-component reaction has been reported for the synthesis of spirooxindole-annulated thiopyran derivatives, highlighting the potential of MCRs to generate molecular diversity in a sustainable manner. Another example involves a pseudo-five-component synthesis of 4H-thiopyrans utilizing carbon disulfide, which provides a novel and efficient route to these heterocyclic systems.
Green chemistry principles are also being increasingly integrated into the synthesis of thiopyran derivatives. This includes the use of environmentally benign solvents, such as glycerol, which is biodegradable and non-toxic. Catalyst-free synthesis in green solvents represents a significant step towards sustainable chemical production. Additionally, electrosynthesis is emerging as a powerful tool, offering a catalyst-free method for the synthesis of thiopyran derivatives under mild conditions.
The development of novel catalytic systems is another key area. This includes the use of reusable catalysts to minimize waste and improve the economic viability of synthetic processes. The application of these sustainable and innovative synthetic strategies to the synthesis of Tetrahydro-2H-thiopyran-2-carboxylic acid and its derivatives could provide more efficient and environmentally friendly access to this important scaffold.
Table 1: Comparison of Synthetic Methodologies for Thiopyran Systems
| Methodology | Advantages | Disadvantages | Relevance to this compound |
| Traditional Synthesis | Well-established procedures | Often multi-step, harsh conditions, use of toxic reagents | Current primary routes may rely on these methods. |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, molecular diversity | Can be challenging to optimize | Could enable rapid and efficient synthesis of diverse derivatives. |
| Green Chemistry Approaches | Use of benign solvents (e.g., glycerol), reduced waste | May require optimization of reaction conditions | Offers a more sustainable route for production. |
| Electrosynthesis | Catalyst-free, mild conditions | Requires specialized equipment | A potentially cleaner and more controlled synthetic method. |
| Novel Catalytic Systems | Reusability, high selectivity, lower catalyst loading | Catalyst development can be resource-intensive | Could lead to more efficient and selective syntheses. |
Deepening Mechanistic Understanding of Thiopyran Transformations
A thorough understanding of the reaction mechanisms governing the formation and transformation of thiopyran rings is crucial for the development of new synthetic methods and the rational design of novel molecules. Modern computational and experimental techniques are being employed to elucidate the intricate details of these reactions.
[4+2] Cycloaddition reactions , such as the Diels-Alder reaction, are a cornerstone in the synthesis of thiopyran derivatives. Mechanistic studies are focused on understanding the concerted versus stepwise nature of these reactions. Factors such as the nature of the diene and dienophile, solvent effects, and the presence of catalysts can influence the reaction pathway. Density functional theory (DFT) calculations are proving to be a powerful tool for investigating the transition states and intermediates involved in these cycloadditions, providing insights that can be used to predict and control the stereoselectivity of the reactions.
The study of reaction intermediates is another critical area. The isolation and characterization of intermediates, or their detection through spectroscopic methods, can provide direct evidence for a proposed reaction mechanism. For example, the identification of zwitterionic or diradical intermediates in certain thiopyran-forming reactions has helped to explain the observed product distributions.
Understanding the reactivity of different thiopyran isomers , such as 2H- and 4H-thiopyrans, is also important. Their interconversion and relative stability are governed by subtle electronic and steric factors. A deeper mechanistic understanding of these transformations will enable chemists to selectively synthesize the desired isomer. For this compound, a detailed mechanistic understanding of its formation and subsequent functionalization would be invaluable for designing new synthetic routes and predicting its reactivity in various chemical environments.
Rational Design of Thiopyran-Based Molecular Systems for Specific Applications
The unique structural and electronic properties of the thiopyran scaffold make it an attractive building block for the design of functional molecules with specific applications in medicinal chemistry and materials science. Rational design, often aided by computational modeling, is playing an increasingly important role in this area.
In drug discovery , the thiopyran ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. The rational design of novel thiopyran-based molecules involves modifying the substitution pattern on the thiopyran ring to optimize interactions with a specific protein or enzyme. For example, derivatives of this compound could be designed as inhibitors of specific enzymes by incorporating functional groups that mimic the natural substrate.
Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools used in the rational design of new drug candidates. These methods can predict the binding affinity of a molecule to a target protein and guide the synthesis of more potent and selective compounds. The design and synthesis of novel thiazolo[3,2-a]pyrimidines as topoisomerase II inhibitors is an example of how rational design can lead to the discovery of potent anticancer agents.
Beyond medicinal chemistry, the rational design of thiopyran-based systems is also relevant in materials science . The electronic properties of thiopyrans can be tuned by introducing electron-donating or electron-withdrawing groups, making them suitable for applications in organic electronics. The design of novel thiopyran-containing polymers and small molecules with specific optical or electronic properties is an active area of research.
Exploration of Further Synthetic Applications in Materials and Supramolecular Chemistry
The versatility of the thiopyran scaffold extends beyond its traditional applications, with emerging research exploring its use in the construction of advanced materials and supramolecular assemblies.
In materials science , thiopyran-containing polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The sulfur atom in the thiopyran ring can influence the electronic structure and charge transport properties of these materials. The development of new polymerization methods that incorporate thiopyran units is a key area of research.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The thiopyran ring, with its potential for hydrogen bonding and π-π stacking interactions, can be a valuable building block in the construction of supramolecular architectures. For example, this compound, with its carboxylic acid group, is well-suited for forming hydrogen-bonded networks and coordination complexes with metal ions. These supramolecular assemblies could find applications in areas such as sensing, catalysis, and drug delivery.
The design of molecular machines and switches based on thiopyran derivatives is another exciting research direction. The conformational flexibility of the thiopyran ring could be exploited to create molecules that change their shape or properties in response to external stimuli such as light or pH.
The future of thiopyran chemistry is bright, with ongoing research poised to deliver new synthetic methods, a deeper understanding of fundamental reactivity, and novel applications in a wide range of scientific disciplines. This compound, as a fundamental representative of this class of compounds, is well-positioned to be a key player in these future developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
